An In-Depth Technical Guide to 1,4-Dichloro-2-methylbutane for Advanced Research Applications
An In-Depth Technical Guide to 1,4-Dichloro-2-methylbutane for Advanced Research Applications
This guide provides a comprehensive technical overview of 1,4-dichloro-2-methylbutane (CAS No. 623-34-7), tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into its chemical and physical properties, explore logical synthesis pathways, discuss its reactivity with a focus on its utility as a synthetic building block, and provide essential safety and handling protocols. The overarching goal is to equip the reader with the expert insights necessary to effectively and safely utilize this versatile dichloroalkane in a research and development setting.
Core Identification and Molecular Characteristics
1,4-Dichloro-2-methylbutane is a halogenated hydrocarbon featuring a five-carbon chain with chlorine atoms at the 1 and 4 positions and a methyl group at the 2 position.[1][2][3] This structure, particularly the presence of two reactive chloro groups, makes it a valuable bifunctional alkylating agent and a precursor for the synthesis of various heterocyclic and acyclic compounds.
CAS Number: 623-34-7[1][2][3][4]
Molecular Formula: C₅H₁₀Cl₂[3][4][5]
Canonical SMILES: CC(CCCl)CCl[3][5]
InChI Key: OUSZUUNUORQHDW-UHFFFAOYSA-N[4]
Molecular Structure Visualization
Caption: 2D structure of 1,4-dichloro-2-methylbutane.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in experimental design, particularly for reaction setup, purification, and storage.
Table of Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 141.04 g/mol | [2][3][5] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | ~149.59 - 171 °C (estimated) | [2][3] |
| Density | ~1.10 g/cm³ | [3] |
| Refractive Index | ~1.464 | [2][3] |
| LogP | ~2.6 | [3][5] |
| Solubility | Soluble in organic solvents like DMSO and Methanol; slightly soluble in water. | [7] |
Spectroscopic Data
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Mass Spectrometry (MS): The NIST WebBook provides mass spectral data obtained by electron ionization.[4][8] Key fragmentation patterns would involve the loss of chlorine atoms and cleavage of the carbon chain.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong C-H stretching and bending vibrations. The C-Cl stretching vibrations would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would be complex due to the chirality at the second carbon. One would expect distinct signals for the methyl group (a doublet), the methine proton, and the various methylene protons, all coupled to each other. The protons on carbons adjacent to the chlorine atoms would be deshielded and appear at a higher chemical shift.
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¹³C NMR: The carbon NMR spectrum is predicted to show five distinct signals, corresponding to the five unique carbon atoms in the molecule. The carbons bonded to chlorine (C1 and C4) would be significantly downfield due to the electronegativity of the chlorine atoms.
-
Synthesis and Manufacturing
From a strategic synthesis perspective, a plausible and industrially scalable route to 1,4-dichloro-2-methylbutane can be envisioned starting from isoprene, a readily available feedstock. This process involves a chlorohydrination reaction, which is a common method for the functionalization of alkenes.
Proposed Synthesis Workflow
Caption: Reaction workflow for the synthesis of 3-methyltetrahydrofuran.
Experimental Protocol: Synthesis of 3-Methyltetrahydrofuran
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Selective Hydrolysis: 1,4-dichloro-2-methylbutane is treated with an aqueous base, such as sodium hydroxide. Under controlled conditions, one of the chloro groups is hydrolyzed to a hydroxyl group, forming a chloro-alcohol intermediate.
-
Intramolecular Cyclization: The resulting chloro-alcohol, in the presence of a base, undergoes an intramolecular SN2 reaction. The alkoxide formed by the deprotonation of the hydroxyl group acts as a nucleophile, attacking the carbon bearing the remaining chlorine atom to form the five-membered tetrahydrofuran ring.
-
Purification: The 3-methyltetrahydrofuran product is isolated and purified, typically by distillation.
The ability to readily access the 3-methyl-THF scaffold from 1,4-dichloro-2-methylbutane highlights its importance as a strategic starting material in the synthesis of novel therapeutic agents.
Safety, Handling, and Storage
As with all chlorinated hydrocarbons, proper safety precautions are essential when handling 1,4-dichloro-2-methylbutane. While a specific, comprehensive safety data sheet (SDS) is not widely available, data from closely related compounds allow for a reliable assessment of its hazards.
GHS Hazard Classification (Inferred)
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Pictograms:
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Flame (Flammable Liquid)
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Exclamation Mark (Skin/Eye Irritant, May cause respiratory irritation)
-
-
Signal Word: Danger
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Hazard Statements:
-
H225: Highly flammable liquid and vapor.
-
H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If working outside of a fume hood or if vapors are likely to be generated, use a respirator with an appropriate organic vapor cartridge.
-
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, open flames, and other sources of ignition.
-
Incompatible with strong oxidizing agents.
First Aid Measures
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Always consult a comprehensive and up-to-date Safety Data Sheet before handling this chemical.
Conclusion
1,4-dichloro-2-methylbutane is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the construction of heterocyclic systems relevant to the pharmaceutical industry. Its utility as a precursor to 3-methyltetrahydrofuran, a privileged scaffold in drug discovery, underscores its importance. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers to effectively leverage this compound in the development of novel and impactful chemical entities.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 543860, 1,4-Dichloro-2-methylbutane. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Butane, 1,4-dichloro-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). US6521765B1 - Process for the preparation of 3-methyltetrahydrofuran.
-
National Institute of Standards and Technology. (n.d.). Butane, 1,4-dichloro-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). EP0589314A1 - Process for the preparation of 2-methyl-1,4-butanediol and 3-methyltetrahydrofuran.
- Google Patents. (n.d.). US5912364A - Process for the preparation of 3-methyltetrahydrofuran.
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Organic Spectroscopy International. (2015, May 21). APT 13C NMR OF 2 CHLORO BUTANE. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Retrieved from [Link]
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LookChem. (n.d.). 1,4-dichloro-2-methylbutane. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101658541, (2R)-1,4-dichloro-2-methylbutane. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6432115, 1,4-Dichloro-cis-2-butene. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101658540, (2S)-1,4-dichloro-2-methylbutane. Retrieved from [Link]
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ResearchGate. (n.d.). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Retrieved from [Link]
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R Discovery. (2025, July 30). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Retrieved from [Link]
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Oncohema Key. (2017, April 12). Alkylating agents and platinum antitumor compounds. Retrieved from [Link]
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Kairav Chemofarbe Industries Ltd. (n.d.). 3-Methyl Tetrahydrofuran (3-Methyl THF). Retrieved from [Link]
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PubMed. (n.d.). Potential bis-alkylating agents for cancer chemotherapy. Approaches to the synthesis of 2-sulfonyl-1,4-bis(methanesulfonoxy)butanes. Retrieved from [Link]
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MDPI. (2024, January 2). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. Retrieved from [Link]
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Oncohema Key. (2016, May 27). Alkylating Agents. Retrieved from [Link]
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